molecular formula C18H20N6O4S3 B14928220 7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14928220
M. Wt: 480.6 g/mol
InChI Key: HIOKPWKVINOHFF-UHFFFAOYSA-N
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Description

The compound 7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the pyrazole ring, followed by the introduction of the thiadiazole moiety. The final steps involve the formation of the bicyclic structure and the incorporation of the carboxylic acid group. Common reagents used in these reactions include various chlorides, sulfuric acid, and organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole rings can bind to active sites on proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C18H20N6O4S3

Molecular Weight

480.6 g/mol

IUPAC Name

7-[(1-ethyl-3-methylpyrazole-4-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H20N6O4S3/c1-4-23-5-11(8(2)22-23)14(25)19-12-15(26)24-13(17(27)28)10(6-29-16(12)24)7-30-18-21-20-9(3)31-18/h5,12,16H,4,6-7H2,1-3H3,(H,19,25)(H,27,28)

InChI Key

HIOKPWKVINOHFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O

Origin of Product

United States

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